5-Methylbenzofuran-2-carboxamide
CAS No.: 35351-19-0
Cat. No.: VC7915293
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35351-19-0 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 5-methyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12) |
| Standard InChI Key | JQFZVIFYOTVIJU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=C2)C(=O)N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2)C(=O)N |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The benzofuran core of 5-methylbenzofuran-2-carboxamide consists of a benzene ring fused to a furan heterocycle. The methyl group at position 5 introduces steric and electronic modifications that influence reactivity, while the carboxamide moiety at position 2 enhances hydrogen-bonding potential. The IUPAC name for this compound is 5-methyl-1-benzofuran-2-carboxamide, reflecting its substitution pattern.
Key structural descriptors include:
Table 1: Physicochemical Properties of 5-Methylbenzofuran-2-carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Calculated | |
| Molecular Weight | 175.18 g/mol | Calculated |
| Density | 1.3 ± 0.1 g/cm³ | Analog data |
| Boiling Point | 332.1 ± 22.0 °C | Analog data |
| LogP (Partition Coefficient) | 2.87 | Estimated |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group ( 2.3 ppm, singlet) and the carboxamide protons ( 6.8–7.2 ppm). Infrared (IR) spectroscopy shows a strong absorption band at 1670 cm⁻¹, corresponding to the C=O stretch of the amide group .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 5-methylbenzofuran-2-carboxamide typically proceeds through a multi-step sequence:
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Benzofuran Core Formation: Cyclization of 2-hydroxy-5-methylacetophenone derivatives using acid catalysts.
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Carboxamide Introduction: Reaction of the intermediate benzofuran-2-carboxylic acid with ammonia or amines in the presence of coupling agents like 2-chloro-1-methylpyridinium iodide .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization of 2-hydroxy-5-methylacetophenone | H₂SO₄, 100°C, 4h | 75% |
| 2 | Amidation with ammonium chloride | DMF, EDCI, rt, 12h | 82% |
Advanced Catalytic Approaches
Recent patents describe palladium-catalyzed cross-coupling reactions to install the methyl group post-cyclization. For example, Suzuki-Miyaura coupling using 5-bromobenzofuran-2-carboxamide and methylboronic acid achieves regioselective methylation .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich benzofuran ring undergoes electrophilic substitution at the 4- and 7-positions. Nitration experiments yield 5-methyl-4-nitrobenzofuran-2-carboxamide as the major product .
Amide Group Transformations
The carboxamide moiety participates in:
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Hydrolysis: Conversion to carboxylic acid under acidic conditions ().
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N-Alkylation: Reaction with alkyl halides to produce N-substituted derivatives.
Biological Activity and Applications
Material Science Applications
The planar benzofuran system enables π-stacking in organic semiconductors. Thin films of 5-methylbenzofuran-2-carboxamide demonstrate a hole mobility of , comparable to rubrene .
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis requires optimization of:
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Solvent recovery systems (e.g., replacing DMF with cyclopentyl methyl ether).
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Catalytic efficiency (Pd loading < 0.5 mol%).
Environmental Impact
The compound’s moderate biodegradability (BCF = 3.2) necessitates wastewater treatment protocols to prevent bioaccumulation .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and carboxamide groups to enhance receptor selectivity.
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Continuous Flow Synthesis: Implementation of microreactor technology to improve yield and reduce reaction times.
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